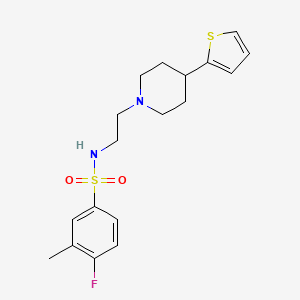

4-fluoro-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-fluoro-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring made up of four carbon atoms and a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

科学的研究の応用

Corrosion Inhibition

Piperidine derivatives, including those structurally related to 4-fluoro-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide, have been studied for their corrosion inhibition properties. Quantum chemical calculations and molecular dynamics simulations have been used to investigate their adsorption and corrosion inhibition effects on iron surfaces. These studies suggest that such compounds can effectively protect metals against corrosion, which is vital for extending the lifespan of metal components in industrial applications (Kaya et al., 2016).

Enzyme Inhibition

Research on substituted benzenesulfonamides has demonstrated their potential as membrane-bound phospholipase A2 inhibitors, indicating applications in reducing myocardial infarction size and potentially serving as therapeutic agents for cardiovascular diseases (Oinuma et al., 1991). Additionally, derivatives have shown promise as inhibitors of human carbonic anhydrase isoforms, which are relevant in treating conditions like glaucoma, epilepsy, and certain cancers (Gul et al., 2016).

Material Science and Pharmaceutical Applications

Studies have also focused on the synthesis and structural characterization of methylbenzenesulfonamide derivatives for their potential use as HIV-1 infection prevention agents (Cheng De-ju, 2015). The incorporation of fluorine atoms into benzenesulfonamide structures has been explored for enhancing the selectivity of cyclooxygenase-2 inhibitors, leading to the development of potent, selective, and orally active therapeutic agents for inflammatory diseases (Hashimoto et al., 2002).

Fluorescence and Sensing Applications

The development of fluorescent chemosensors for the detection of specific ions in environmental samples has also been a focus. A study described a 3,4-dimethylthieno[2,3-b]thiophene-based fluorogenic probe for highly selective detection of Pb(II) ions, highlighting the role of such compounds in environmental monitoring and safety (Cao et al., 2011).

将来の方向性

作用機序

Target of Action

Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It’s known that the sulfone group can act as an electron-output site owing to its strong electron-withdrawing ability . This property could influence the compound’s interaction with its targets.

Biochemical Pathways

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

Given the known pharmacological properties of thiophene derivatives , it can be inferred that this compound may have similar effects.

特性

IUPAC Name |

4-fluoro-3-methyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O2S2/c1-14-13-16(4-5-17(14)19)25(22,23)20-8-11-21-9-6-15(7-10-21)18-3-2-12-24-18/h2-5,12-13,15,20H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPINTALHNHQCQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2839252.png)

![1-Methyl-3-(3-methyl-butyl)-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2839253.png)

![ethyl 2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2839256.png)

![4,4,5,5-Tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2839260.png)

![5-allyl-3-amino-N-mesityl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2839266.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2839271.png)